molecular formula C11H18Si B579092 (2,3-Dimethylphenyl) trimethylsilane CAS No. 17961-79-4

(2,3-Dimethylphenyl) trimethylsilane

Cat. No.: B579092
CAS No.: 17961-79-4
M. Wt: 178.35
InChI Key: SEGYENMSIGDWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethylphenyl) trimethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₈Si. It is characterized by a trimethylsilyl group attached to a 2,3-dimethylphenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,3-Dimethylphenyl) trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylphenylmagnesium bromide with trimethylchlorosilane. The reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl) trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Corresponding hydrocarbons or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,3-Dimethylphenyl) trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which (2,3-Dimethylphenyl) trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and nitrogen atoms, making it useful in protecting functional groups during chemical reactions. The compound can also participate in radical reactions due to the stability of the silicon-centered radicals.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: A simpler compound with a single silicon atom bonded to three methyl groups.

    Phenyltrimethylsilane: Similar structure but with a phenyl group instead of a 2,3-dimethylphenyl group.

    Diphenylsilane: Contains two phenyl groups attached to a silicon atom.

Uniqueness

(2,3-Dimethylphenyl) trimethylsilane is unique due to the presence of the 2,3-dimethylphenyl group, which imparts specific steric and electronic properties. This makes it particularly useful in selective reactions where other similar compounds may not be as effective.

Properties

IUPAC Name

(2,3-dimethylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Si/c1-9-7-6-8-11(10(9)2)12(3,4)5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGYENMSIGDWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669972
Record name (2,3-Dimethylphenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17961-79-4
Record name (2,3-Dimethylphenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.